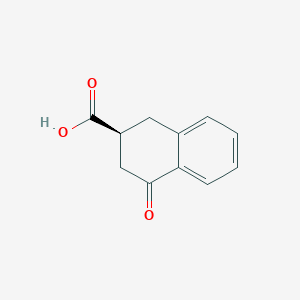

(S)-4-氧代-1,2,3,4-四氢萘-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH . The carboxyl group is polar and tends to make the molecule hydrophilic (water-loving). Carboxylic acids can participate in hydrogen bonding, increasing their stability and raising their boiling points .

Synthesis Analysis

Carboxylic acids can be synthesized through various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .Molecular Structure Analysis

The molecular structure of carboxylic acids involves a carbonyl group (C=O) and a hydroxyl group (-OH) on the same carbon . The presence of both these polar groups leads to the formation of hydrogen bonds, which can significantly influence the molecule’s physical and chemical properties .Chemical Reactions Analysis

Carboxylic acids can undergo a variety of chemical reactions, including reduction, esterification, and amide formation . They can also react with bases to form salts .Physical And Chemical Properties Analysis

Carboxylic acids are typically polar molecules due to the presence of the polar C=O and O-H bonds. They have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen bonds .科学研究应用

Antioxidant and Pro-Oxidant Effects

Beyond its therapeutic applications, the compound exhibits both antioxidant and pro-oxidant effects. Researchers explore its impact on redox states in tumor cells, potentially influencing cancer treatment strategies .

Analytical Methods and Characterization

Researchers have developed various analytical methods to identify, separate, and quantify this compound. These methods apply to lichen extracts, plasma, and pharmaceutical preparations .

Anti-Viral Defense Systems

While not directly related to our compound, understanding cyclic nucleotide signals is crucial. Type III CRISPR systems use specialized polymerases to create cyclic oligoadenylate (cOA) molecules from ATP. These activate cellular defenses against viral infections .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(2S)-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNMKOITXUEVCZ-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CC(=O)C2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B171253.png)

![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B171286.png)

![4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid](/img/structure/B171296.png)

![2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol](/img/structure/B171301.png)